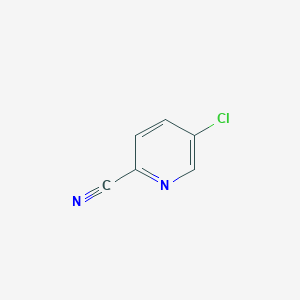










|
REACTION_CXSMILES
|
[CH3:1][N:2](C)C(=O)C.Cl[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][N:9]=1>[Cl-].[Na+].O.[C-]#N.[Zn+2].[C-]#N.[Zn]>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([C:1]#[N:2])=[N:9][CH:10]=1 |f:2.3.4,5.6.7|
|


|
Name
|
|
|
Quantity
|
6 L
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C)=O)C
|
|
Name
|
|
|
Quantity
|
347 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1)Cl
|
|
Name
|
bis(diphenylphosphino)dipalladium
|
|
Quantity
|
20.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
dark solution
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
brine
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
|
Name
|
|
|
Quantity
|
138 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
|
Type
|
CUSTOM
|
|
Details
|
) Stir the liquid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
Add in a 22-L 3-neck round bottom
|
|
Type
|
CUSTOM
|
|
Details
|
equipped with overhead stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
reaches 160° C.
|
|
Type
|
CUSTOM
|
|
Details
|
an exotherm (controllable) may result
|
|
Type
|
CUSTOM
|
|
Details
|
may rise to 180-185° C
|
|
Type
|
CUSTOM
|
|
Details
|
Remove the
|
|
Type
|
TEMPERATURE
|
|
Details
|
heat from the dark solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
cool the mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
slowly cool to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
Extract
|
|
Type
|
CUSTOM
|
|
Details
|
the bulk reaction mixture
|
|
Type
|
FILTRATION
|
|
Details
|
filtering over celite, and addition of ethyl acetate (4 L)
|
|
Type
|
EXTRACTION
|
|
Details
|
Repeat the process 3 times to extract all material
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry the combined organics over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentration at 25-30° C.
|
|
Type
|
CUSTOM
|
|
Details
|
might give a dark liquid
|
|
Type
|
CONCENTRATION
|
|
Details
|
upon concentration
|
|
Type
|
ADDITION
|
|
Details
|
add water (5 L)
|
|
Type
|
CUSTOM
|
|
Details
|
resulting in a solid After 1 h
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
WASH
|
|
Details
|
back-wash with water (2 L)
|
|
Type
|
CUSTOM
|
|
Details
|
Dry the filter cake
|
|
Type
|
CUSTOM
|
|
Details
|
to give 215 g of crude product
|
|
Type
|
EXTRACTION
|
|
Details
|
Extract the aqueous filtrate with ethyl ether (8 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organics over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
|
Type
|
CUSTOM
|
|
Details
|
to provide 51 g of crude product
|
|
Type
|
CUSTOM
|
|
Details
|
Combine with the 215 g lot and purify by chromatography over silica gel (biotage 150; eluting with 5% ethyl acetate in hexanes increasing to 10% ethyl acetate in hexanes)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=NC1)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 193 g | |
| YIELD: PERCENTYIELD | 59% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |